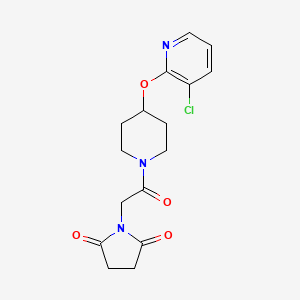

1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound known for its applications in the pharmaceutical and chemical industries. It is characterized by its distinctive pyrrolidine and piperidine rings, coupled with a 3-chloropyridinyl moiety, indicating its versatile reactivity and potential in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can be achieved through multi-step organic synthesis involving key intermediates. Typical methods may include:

Formation of Pyrrolidine-2,5-dione Core: Starting with maleic anhydride, a reaction with ammonia or an amine to form pyrrolidine-2,5-dione.

Piperidine Ring Formation: This may involve the reaction of a haloalkane with piperidine to introduce the piperidine ring.

Introduction of the 3-Chloropyridinyl Group: Utilizing nucleophilic substitution reactions, 3-chloropyridine can be introduced to the piperidine intermediate.

Coupling of Intermediates: Finally, coupling of these intermediate structures under controlled conditions, often requiring catalysts or specific reagents, to form the final product.

Industrial Production Methods: On an industrial scale, the production may involve batch or continuous flow processes, utilizing automated reactors to ensure precision and yield optimization. Industrial methods would focus on cost-effectiveness, scalability, and environmental compliance, often involving solvent recovery systems and waste minimization protocols.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various reactions:

Oxidation: The compound can be subjected to oxidation reactions, typically using oxidizing agents like potassium permanganate, to form more oxidized derivatives.

Reduction: Reduction reactions, often utilizing hydrogenation catalysts like palladium on carbon, can reduce specific functional groups.

Substitution: Both electrophilic and nucleophilic substitution reactions are possible, given the presence of reactive chloropyridinyl and piperidinyl moieties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, sodium dichromate.

Reduction: Hydrogen gas with catalysts like Pd/C, LiAlH4.

Substitution: Nucleophiles like sodium hydride, electrophiles like alkyl halides.

Major Products Formed: Products vary based on the reactions but include oxidized and reduced forms, as well as various substituted derivatives that retain the core structure.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a reagent in organic synthesis. Biology: Investigated for its potential as a bioactive compound, interacting with specific biological pathways. Medicine: Explored for potential therapeutic properties, including anti-inflammatory or anti-cancer activities. Industry: Utilized in the manufacture of specialty chemicals and intermediates for further synthetic processes.

Mechanism of Action

The mechanism of action often involves the interaction of the compound with molecular targets such as enzymes or receptors. Given its complex structure, it might act by inhibiting specific enzymes or modulating receptor activity, leading to its observed effects in biological systems. The molecular pathways could involve binding to active sites or altering protein configurations, thereby affecting cellular processes.

Comparison with Similar Compounds

Compared to similar compounds, 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione offers unique reactivity due to its specific arrangement of functional groups. Similar compounds might include:

1-(2-(4-(Phenylamino)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione: Differing in the nature of the aromatic group, impacting its chemical behavior and applications.

1-(2-(4-((2-Bromopyridin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione: Featuring a bromopyridinyl group instead of chloropyridinyl, influencing reactivity and potential uses. The distinctiveness of this compound lies in its specific chloropyridinyl group, imparting unique properties for specific applications.

Conclusion

This compound is a compound of significant interest due to its complex structure and versatile reactivity, making it valuable in various scientific research fields and industrial applications. Its unique chemical properties and potential for diverse reactions underscore its relevance in advancing chemical and pharmaceutical sciences.

Biological Activity

1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a chloropyridine moiety linked to a piperidine ring with a pyrrolidine-2,5-dione structure. The synthesis typically involves several steps:

- Formation of Chloropyridine Intermediate : Starting from 3-chloropyridine, a nucleophilic substitution reaction occurs with a suitable piperidine derivative.

- Etherification : The intermediate undergoes etherification to introduce the piperidine ring.

- Formation of Pyrrolidine Dione : The final step involves coupling with an appropriate reagent to form the pyrrolidine structure.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly as a ligand for serotonin receptors. In studies, it has shown:

- Affinity for 5-HT1A and SERT : Compounds related to this structure have been noted for their potent activity at the 5-HT1A receptor and serotonin transporter (SERT), which are critical in the modulation of mood and anxiety .

The biological activity of this compound is primarily attributed to:

- Receptor Binding : The chloropyridine moiety may interact with enzyme active sites or receptor sites, potentially inhibiting their activity. This interaction can modulate neurotransmitter systems, particularly those involving serotonin .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds with promising results:

- Serotonin Receptor Ligands : A study on pyrrolidine derivatives demonstrated that certain compounds exhibited high affinity for serotonin receptors, which could lead to therapeutic applications in treating mood disorders .

- Antimicrobial Activity : Related compounds have been evaluated for antimicrobial properties, showing effectiveness against various pathogens. This suggests potential applications in developing new antimicrobial agents.

- In Vivo Studies : In vivo tests have confirmed the functional activity of these compounds in animal models, indicating their potential efficacy in clinical settings .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Properties

IUPAC Name |

1-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O4/c17-12-2-1-7-18-16(12)24-11-5-8-19(9-6-11)15(23)10-20-13(21)3-4-14(20)22/h1-2,7,11H,3-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUJVQXIKKORJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.